Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group at the 4-position and a 4-chloro-2-fluorophenylmethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chloro-2-Fluorophenylmethyl Group: This step involves the substitution of the piperidine ring at the 1-position with the 4-chloro-2-fluorophenylmethyl group. This can be achieved through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the piperidine ring at the 4-position to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or cyclohexane derivatives.
Substitution: Formation of substituted piperidine or aromatic derivatives.
Scientific Research Applications
Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate
- Methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate
- Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
Uniqueness
Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This combination can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Biological Activity
Methyl 1-(4-chloro-2-fluorobenzyl)piperidine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 349614-05-7
- Molecular Formula : C14H16ClFNO3
- Molecular Weight : 285.74 g/mol
- Physical State : Solid, with a purity of approximately 90% .
The compound's mechanism of action is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in key metabolic pathways. Research indicates that piperidine derivatives often exhibit diverse pharmacological effects due to their ability to modulate neurotransmitter systems.
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications on the piperidine ring and the benzyl moiety significantly influence biological activity. For example, substituents like chlorine and fluorine have been associated with enhanced potency against specific targets, including viral infections and cancer cells .
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, compounds structurally related to this compound have been shown to inhibit influenza virus replication effectively. The compound's EC50 values in virological assays suggest strong antiviral properties, making it a candidate for further investigation in antiviral drug development .
Antitumor Activity
In preclinical models, similar compounds have demonstrated anti-tumor activity. They were tested in xenograft mouse models, showing significant tumor growth inhibition. The metabolic stability observed in liver microsomes further supports the potential for therapeutic applications in oncology .
Case Studies
- Influenza Inhibition Study :
-
Antitumor Efficacy :
- In a study assessing various piperidine derivatives for their anti-cancer properties, compounds with similar structures exhibited promising results in inhibiting tumor growth in vivo. The study emphasized the importance of structural modifications in enhancing biological activity against cancer cells .
Data Summary
Activity Type | Compound Example | EC50 Value (µM) | Notes |
---|---|---|---|
Antiviral | This compound | <0.05 | Effective against multiple influenza strains |
Antitumor | Similar piperidine derivatives | Varies | Significant inhibition in xenograft models |
Properties
IUPAC Name |
methyl 1-[(4-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-19-14(18)10-4-6-17(7-5-10)9-11-2-3-12(15)8-13(11)16/h2-3,8,10H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQOUBQTFXRINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136111 | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-chloro-2-fluorophenyl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443353-90-9 | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-chloro-2-fluorophenyl)methyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443353-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-chloro-2-fluorophenyl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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